molecular formula C20H30O2 B1254687 9beta-Pimara-7,15-dien-19-oic acid

9beta-Pimara-7,15-dien-19-oic acid

Cat. No. B1254687
M. Wt: 302.5 g/mol
InChI Key: MXYATHGRPJZBNA-BDUQCRIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9beta-pimara-7,15-dien-19-oic acid is a pimarane diterpenoid resulting from the oxidation of primary alcohol group of 9beta-pimara-7,15-dien-19-ol to the corresponding carboxylic acid. It is a pimarane diterpenoid and a monocarboxylic acid. It is a conjugate acid of a 9beta-pimara-7,15-dien-19-oate.

Scientific Research Applications

1. Potential Anti-Diabetic and Anti-Diabetic Complications Properties

9beta-Pimara-7,15-dien-19-oic acid, found in the roots of Aralia continentalis, shows promise in treating diabetes and its complications. It exhibits inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and rat lens aldose reductase (RLAR), both of which are significant in the context of diabetes (Jung et al., 2012).

2. Application in Photooxygenation Studies

The compound has been studied in photooxygenation reactions, demonstrating interesting chemical behavior under specific conditions. This research contributes to the understanding of its chemical properties and potential applications in synthesis and transformation studies (Cruz, Cerqueira, & Roque, 2003).

3. Biotransformation Using Microorganisms

The use of microorganisms like Aspergillus niger to transform 9beta-Pimara-7,15-dien-19-oic acid leads to the creation of novel derivatives. These derivatives are significant for exploring their potential in inhibiting vascular smooth muscle contraction, which is relevant in cardiovascular research (Severiano et al., 2013).

4. Potential in Treating Cardiovascular Disorders

Extracted from Viguiera arenaria, this compound has shown efficacy in inhibiting rat carotid rings contraction, suggesting a potential role in treating cardiovascular disorders (Ambrósio et al., 2002).

5. Inhibitory Effects on PTP1B and Potential Diabetes Treatment

Studies on diterpenes derived from Aralia continentalis indicate that compounds like 9beta-Pimara-7,15-dien-19-oic acid can inhibit PTP1B. This inhibition can potentially improve the insulin-dependent signaling pathway, offering a therapeutic approach for diabetes treatment (Jung et al., 2013).

6. Anti-Inflammatory Properties

This compound is identified as having significant anti-inflammatory activity, particularly in its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are important in inflammatory responses (Lim et al., 2009).

7. Role in Biosynthesis of Rice Phytoalexin

9beta-Pimara-7,15-dien-19-oic acid participates in the biosynthesis of momilactone A, a rice diterpene phytoalexin. This involvement is critical for understanding plant defense mechanisms and developing agricultural strategies (Atawong, Hasegawa, & Kodama, 2002).

properties

Product Name

9beta-Pimara-7,15-dien-19-oic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1S,4aR,4bR,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16-,18-,19-,20+/m1/s1

InChI Key

MXYATHGRPJZBNA-BDUQCRIQSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C=C

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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